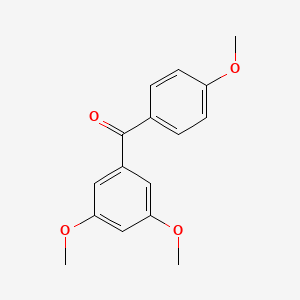

3,4',5-Trismethoxybenzophenone

概要

説明

3,4',5-トリメトキシベンゾフェノン: は、強力なフェノール系抗酸化作用を持つ合成有機化合物です。 これはトリメトキシレスベラトロールのアナログであり、さまざまなヒト腫瘍細胞株の増殖を阻害することが示されています 。 この化合物は、ベンゾフェノン構造に3つのメトキシ基が付加されていることで特徴付けられ、天然の対応物であるレスベラトロールと比較して生物学的活性を高めています .

2. 製法

合成経路と反応条件: 3,4',5-トリメトキシベンゾフェノンの合成は、通常、3,4,5-トリメトキシベンゾイルクロリドと4-メトキシベンゼンをピリジンやトリエチルアミンなどの塩基の存在下で反応させることから始まります。 反応は還流条件下で行われ、反応物の目的生成物への完全な変換が確保されます .

工業的製造方法: 工業的な設定では、3,4',5-トリメトキシベンゾフェノンの製造は、連続フロー反応器を用いることでスケールアップできます。 この方法は、温度や圧力などの反応条件をよりよく制御することができ、最終生成物の収率と純度が向上します .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,4’,5-Trismethoxybenzophenone typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 4-methoxybenzene in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the production of 3,4’,5-Trismethoxybenzophenone can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

化学反応の分析

Knoevenagel Condensation

TMBP’s ketone group facilitates condensation reactions with aldehydes under basic conditions. For example:

-

Reaction with 4-methoxy-3-nitrobenzaldehyde :

In methanol with aqueous KOH, TMBP undergoes Claisen-Schmidt condensation to form chalcone derivatives. A 71% yield was achieved under these conditions .

Mechanism :-

Deprotonation of the aldehyde α-hydrogen by base.

-

Nucleophilic attack by the enolate on the benzophenone carbonyl.

-

Elimination of water to form the α,β-unsaturated ketone.

-

Hydrogenation Reactions

The ketone moiety in TMBP can be reduced to a secondary alcohol under catalytic hydrogenation:

-

Reduction using Pd/C :

In a mixture of THF and ethanol at 50°C under H₂, the ketone group is reduced to a diphenylmethanol derivative. This method achieved quantitative conversion in related benzophenone systems .

Demethylation and Subsequent Alkylation

Methoxy groups in TMBP can undergo demethylation to yield phenolic hydroxyl groups, enabling further functionalization:

-

Demethylation with HBr :

Methoxy groups are converted to hydroxyls under acidic conditions (e.g., HBr in acetic acid) . -

Alkylation of Hydroxyl Groups :

After demethylation, phenolic hydroxyls react with alkylating agents like 3-methyl-2-buten-2-ol in the presence of BF₃·Et₂O, forming alkylated derivatives. A patent demonstrated this process in 1,4-dioxane at 50–70°C, yielding substituted benzophenones .

Electrophilic Aromatic Substitution

The electron-rich aromatic rings in TMBP participate in electrophilic substitutions:

-

Nitration :

Methoxy groups activate the ring toward nitration. Nitration typically occurs at the para position relative to methoxy groups under mixed acid conditions. -

Sulfonation :

Concentrated H₂SO₄ introduces sulfonic acid groups, though specific data for TMBP remain limited .

Stability and Handling

TMBP is stable under ambient conditions but sensitive to strong acids/bases. It is sparingly soluble in water but dissolves in DMSO or DMF (20–30 mg/mL) . Solutions in aqueous buffers require dilution from organic solvents for stability .

Mechanistic Insights

科学的研究の応用

Scientific Applications of 3,4',5-Trismethoxybenzophenone

This compound (TMBP) is a chemical compound with various scientific applications, particularly in biological and chemical research. Studies show TMBP's potential as an anti-leishmanial agent and its impact on cancer cells . It can be synthesized through different chemical reactions and has demonstrated various biological activities .

Biological Activities and Applications

- Anti-Leishmanial Effects: 3,3′,5,5′-Tetramethoxy-biphenyl-4,4′-diol (TMBP), synthesized through laccase-catalysis of 2,6-dimethoxyphenol, has displayed antioxidant and anticancer activity and is considered a potential drug candidate against Leishmania .

- Anticancer Activity: Research indicates that TMBP can inhibit the growth of liver cancer cells by inducing G2/M-phase cell cycle arrest .

Synthesis and Chemical Reactions

3,4',5-Trimethoxyacetophenone can be used as a reactant in several chemical syntheses :

- ** Chalcone Synthesis:** Reacting with N-methyl intermediates and potassium hydroxide in ethanol yields chalcone derivatives .

- Propenone Synthesis: Reacting with substituted benzaldehydes in methanol using sodium hydroxide produces propenones .

- Reaction with Imidazo[2,1-b]thiazole-5-carbaldehyde: Reacting with 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde in ethanol with sodium hydroxide yields trifluoromethyl derivatives .

Polyphenolic Compounds and Health

Flavonoids, including polyphenolic compounds, possess a 2-phenylchromone structure and are commonly found in plants . Cocoa polyphenols, such as flavanols, can positively affect cardiovascular, immunological, and digestive health . They can also modify risk factors associated with chronic conditions, including inflammation and oxidative stress . Dietary phenolic compounds can also act as prebiotic modulators of the gut microbiome, influencing their biological activity .

Structure-Activity Relationship Studies

- 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-6-ethoxybenzo[b]furan derivative 4t has shown significant potency against murine leukemia, murine mammary carcinoma, human T-lymphoblastoid, and human cervix carcinoma cells .

- The compound inhibits the growth of various cancer cells, with IC50 values comparable to other known anticancer agents .

Data Table: Synthesis of 3',4',5'-Trimethoxyacetophenone Derivatives

| Reaction Conditions | Yield |

|---|---|

| Zirconium(IV) chloride, methoxybenzene, dichloromethane, 40°C, 48h | 63% |

| Sodium hydroxide, ethanol, water, 27°C, 4h | 80% |

| Potassium hydroxide, ethanol, 20°C, 24h | 34.2-93.1% |

| Sodium hydroxide, methanol | 76% |

| Potassium hydroxide, methanol, water, 0-20°C | 71% |

| Iodine, dimethyl sulfoxide, 110°C | 36% |

| Sodium hydroxide, dimethyl sulfoxide, 20°C | 55% |

Case Studies

- In-vitro evaluation of Tetramethoxy-biphenyl-4,4′-diol: A study evaluated the anti-leishmanial effect of TMBP against Leishmania (L.) amazonensis, investigating the mechanisms involved .

- This compound in Liver Cancer Cells: TMBP treatment of liver cancer cells resulted in significant growth inhibition and G2/M-phase cell cycle arrest .

作用機序

3,4',5-トリメトキシベンゾフェノンは、主に細胞分裂に不可欠なチューブリンの集合を阻害することでその効果を発揮します。 この阻害は、G2/M期における細胞周期の停止をもたらし、がん細胞の増殖を防ぎます 。 この化合物は、細胞内の微小管ネットワークを標的にし、その機能を破壊して細胞死を引き起こします .

6. 類似の化合物との比較

類似の化合物:

レスベラトロール: 抗酸化作用を持つ天然ポリフェノール化合物です。

3,5,2',4'-テトラメトキシ-トランス-スチルベン: 抗増殖活性を高めたレスベラトロールのアナログです.

独自性: 3,4',5-トリメトキシベンゾフェノンは、レスベラトロールと比較してその高い効力により独特です。 メトキシ基の存在により、細胞増殖を阻害し、がん細胞のアポトーシスを誘導する能力が向上します 。 さらに、その合成へのアクセス可能性と安定性により、研究および産業用途における貴重な化合物となっています .

類似化合物との比較

Resveratrol: A natural polyphenolic compound with antioxidant properties.

3,5,2’,4’-Tetramethoxy-trans-stilbene: A resveratrol analog with enhanced antiproliferative activity.

Uniqueness: 3,4’,5-Trismethoxybenzophenone is unique due to its higher potency compared to resveratrol. The presence of methoxy groups enhances its ability to inhibit cell growth and induce apoptosis in cancer cells . Additionally, its synthetic accessibility and stability make it a valuable compound for research and industrial applications .

生物活性

3,4',5-Trismethoxybenzophenone is a benzophenone derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This compound is characterized by three methoxy groups attached to the benzophenone structure, which may influence its biological effects. This article reviews the available literature on the biological activity of this compound, focusing on its antiproliferative properties, mechanisms of action, and potential therapeutic applications.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound derivatives against various cancer cell lines. For example, a novel catechin-derived compound incorporating this benzophenone structure demonstrated significant antiproliferative activity against melanoma cell lines. The mechanism was linked to the compound's ability to bind to human dihydrofolate reductase, leading to down-regulation of folate cycle gene expression in these cells .

Table 1: Antiproliferative Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| TMECG | Melanoma | 12.5 | Inhibition of dihydrofolate reductase |

| TMECG | Colo 205 | 11.65 | Cytotoxicity through apoptosis |

| TMECG | MCF-7 | 8.43 | Cell cycle arrest at G1/S transition |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Dihydrofolate Reductase Inhibition : The compound effectively binds to dihydrofolate reductase, an enzyme crucial for DNA synthesis and repair, thereby inhibiting cancer cell proliferation .

- Cell Cycle Arrest : Studies indicate that derivatives of this compound induce cell cycle arrest in the G1/S phase by inhibiting cyclin E expression, which is essential for cell cycle progression .

- Alteration of Tumor Microenvironment : Research has shown that exposure to benzophenone derivatives can alter immune cell populations within the tumor microenvironment, potentially affecting tumor growth and metastasis .

Case Studies

A notable case study involved the evaluation of this compound in combination with other chemotherapeutic agents. The results indicated a synergistic effect when used alongside doxorubicin in resistant cancer cell lines, suggesting that this compound could enhance the efficacy of existing treatments .

Additionally, prenatal exposure studies have examined how benzophenone derivatives impact developmental processes and long-term health outcomes. These studies revealed that such compounds could impair autophagy and disrupt normal cellular functions in developing tissues .

特性

IUPAC Name |

(3,5-dimethoxyphenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-18-13-6-4-11(5-7-13)16(17)12-8-14(19-2)10-15(9-12)20-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICXUWQPVOZNHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640559 | |

| Record name | (3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94709-12-3 | |

| Record name | (3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。